(2-(2-Aminoethyl)-1H-imidazol-5-yl)methanol
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Overview
Description
[2-(2-aminoethyl)-1H-imidazol-4-yl]methanol: is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The imidazole ring is known for its presence in many biologically active molecules, making this compound a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-aminoethyl)-1H-imidazol-4-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of glyoxal with ammonia and formaldehyde, leading to the formation of the imidazole ring. The specific conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2-aminoethyl)-1H-imidazol-4-yl]methanol can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, [2-(2-aminoethyl)-1H-imidazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives with various properties .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions. The imidazole ring can coordinate with metal ions, making it useful in the study of metalloproteins and metalloenzymes .
Medicine: In medicine, derivatives of [2-(2-aminoethyl)-1H-imidazol-4-yl]methanol are investigated for their potential therapeutic properties. These include antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In industrial applications, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for use in formulations that require stability and reactivity .
Mechanism of Action
The mechanism of action of [2-(2-aminoethyl)-1H-imidazol-4-yl]methanol involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes and other metal-dependent processes .
Comparison with Similar Compounds
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Imidazole: The parent compound of the imidazole family, used in various chemical and biological applications.
Histamine: A biogenic amine derived from histidine, involved in immune responses and neurotransmission.
Uniqueness: [2-(2-aminoethyl)-1H-imidazol-4-yl]methanol is unique due to its specific structure, which combines an imidazole ring with an aminoethyl group and a hydroxymethyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for a wide range of applications .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
[2-(2-aminoethyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C6H11N3O/c7-2-1-6-8-3-5(4-10)9-6/h3,10H,1-2,4,7H2,(H,8,9) |
InChI Key |
KAANDAAPUONEKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=N1)CCN)CO |
Origin of Product |
United States |
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